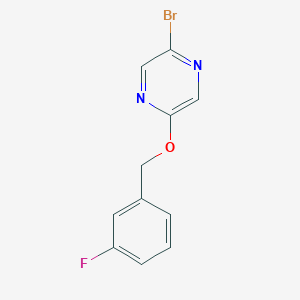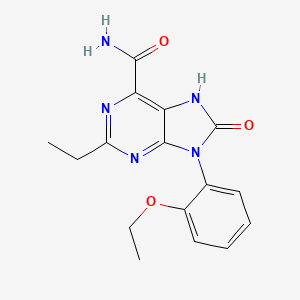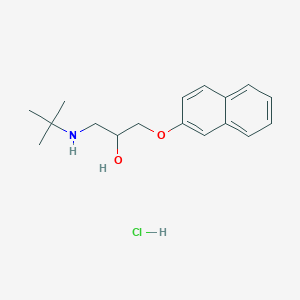
1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is a compound that has been studied in the context of adrenergic receptor antagonists. The compound is structurally related to other naphthalene derivatives that have been synthesized and analyzed for their chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a 7-aza analog of 5-(3-tert-butylamino-2-hydroxy) propoxy-3, 4-dihydrocarbostyril hydrochloride, which shares a similar tert-butylamino and hydroxy functional group arrangement, was synthesized through a multi-step process involving the treatment of N-acetylpiperidine-3, 5-dione with acryloyl chloride, followed by dehydrogenation and reductive debenzylation, and finally alkylation and amination steps . This synthesis route may offer insights into potential methods for synthesizing this compound.
Molecular Structure Analysis
The molecular structure of related naphthalene derivatives has been characterized using X-ray analysis. For example, derivatives of 1,1,2,2-tetraphenyl-3,8-dichlorobuta[b]naphthalene with tert-butyl substitutions have been found to have extremely long C-C bonds, with lengths up to 1.729 Å . This information is relevant for understanding the steric effects that tert-butyl groups may have on the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of tert-butyl substituted naphthalene derivatives can be inferred from studies on similar compounds. For instance, the chlorination of di-tert-butyl-2-naphthol leads to unexpected products due to the influence of annelation and chlorine substitution, as evidenced by 13C NMR spectroscopy . This suggests that the chemical reactivity of this compound may also be influenced by the presence of tert-butyl groups and other substituents.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of structurally related compounds have been studied. The steric bulk of tert-butyl groups can significantly affect the physical properties such as melting points and solubility, as well as chemical properties like bond lengths and reactivity patterns . These studies provide a foundation for predicting the properties of the compound .
Wissenschaftliche Forschungsanwendungen
Enantioselective Fluorescence Sensing
1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide has been synthesized for enantioselective fluorescence sensing of chiral amino alcohols, demonstrating the potential for applications in analytical chemistry. This compound forms a highly fluorescent scandium complex used in a fluorescence ligand displacement assay, allowing accurate measurements of both the total amount and the enantiomeric excess of several amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).
Self-Assembly into Vesicular Structures
A novel class of linear arylamide oligomers has been designed from naphthalene-2,7-diamine and benzene-1,3,5-tricarboxylic acid segments. These oligomers self-assemble into vesicular structures in methanol, driven by ordered stacking of the oligomeric amide backbones, with the tert-butoxycarbonylamino groups at the ends playing a crucial role. This self-assembly process has implications for the development of new materials and drug delivery systems (Xu et al., 2009).
Potential as an Anticancer Drug
1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, an analogue of naftopidil, has shown promise as a new anticancer drug. It induces cell death in a variety of human cancer cell lines and effectively suppresses tumor growth in mice, offering hope for cancer therapy (Nishizaki et al., 2014).
Catalytic Activity in Cyclohexene Oxidation
New cobalt phthalocyanine complexes bearing 1,3-bis(naphthalen-1-yloxy)propan-2-ol and 1,3-bis(naphthalen-2-yloxy)propan-2-ol have been synthesized and shown catalytic activity in the oxidation of cyclohexene using different oxidants. This research explores the potential of these complexes in catalytic processes, contributing to the field of green chemistry (Aktaş et al., 2013).
Tert-Butylation of Naphthalene
The tert-butylation of naphthalene with tertiary butanol over Ce-modified HY zeolites has been studied for the production of 2,6-DANs, a fundamental starting material for PEN. This process illustrates the potential application of Ce-modified HY zeolites in improving selectivity and efficiency in chemical synthesis (Huang et al., 2017).
Eigenschaften
IUPAC Name |
1-(tert-butylamino)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2.ClH/c1-17(2,3)18-11-15(19)12-20-16-9-8-13-6-4-5-7-14(13)10-16;/h4-10,15,18-19H,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVVDQWVCKTKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC2=CC=CC=C2C=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

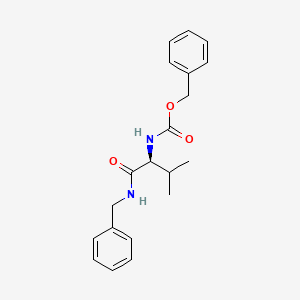
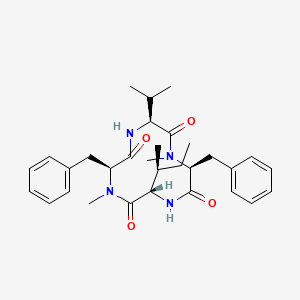
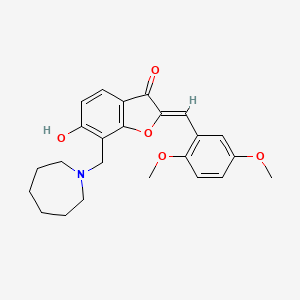
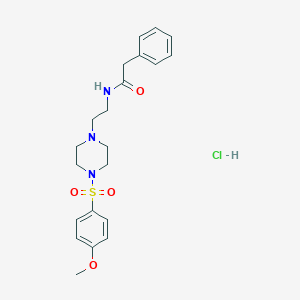
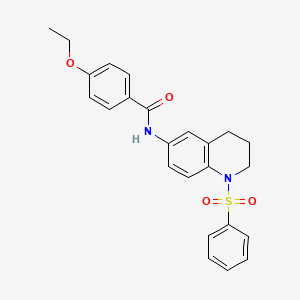
![2-Chloro-N-[(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]propanamide](/img/structure/B2565466.png)
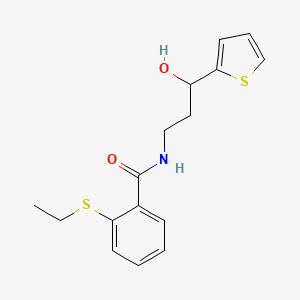
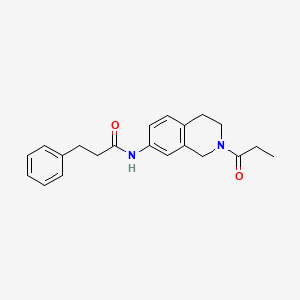
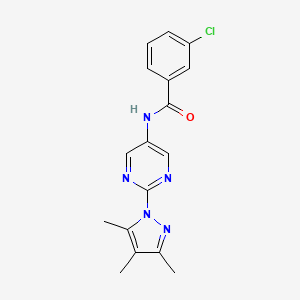
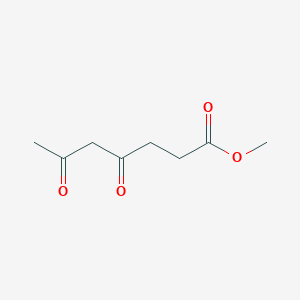
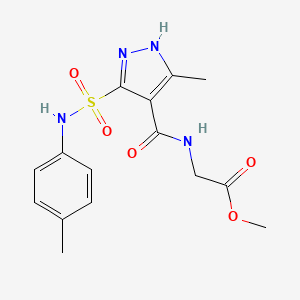
![3-((5-((pyridin-2-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2565477.png)
